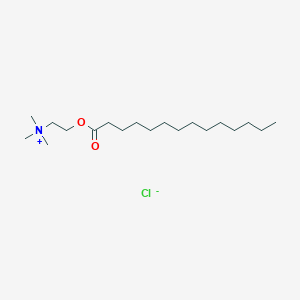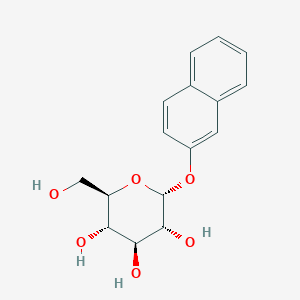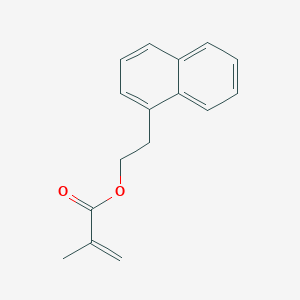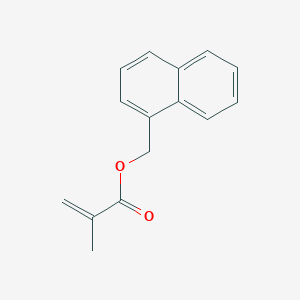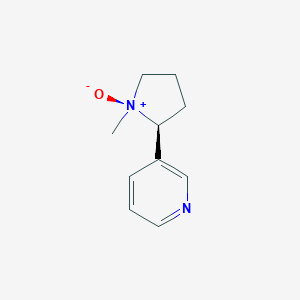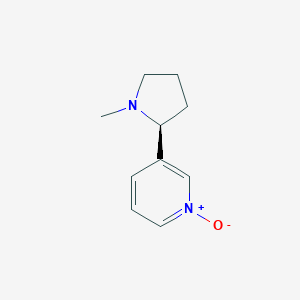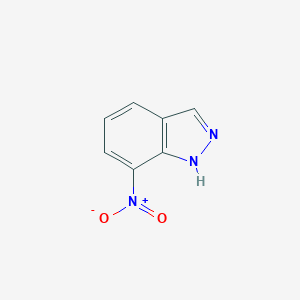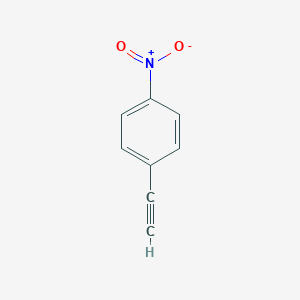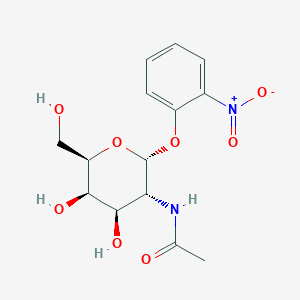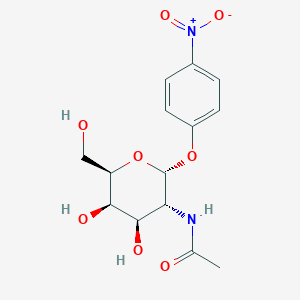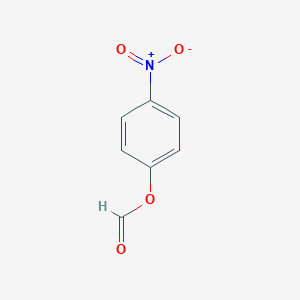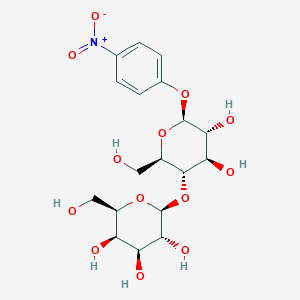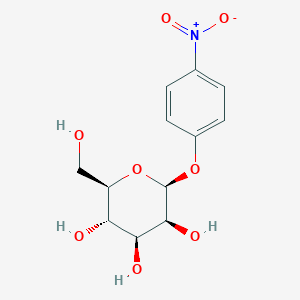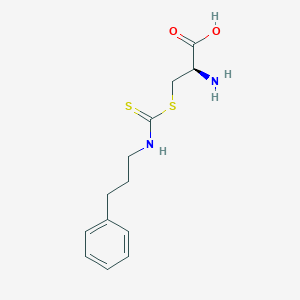
S-(N-(3-フェニルプロピル)(チオカルバモイル))-システイン
説明
S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine: is an organic compound that features a thiocarbamoyl group attached to a cysteine residue
科学的研究の応用
Chemistry: In chemistry, S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to probe the function of cysteine residues in proteins .
Medicine: In medicinal chemistry, S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
Target of Action
Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to related compounds, potentially leading to changes in enzymatic activity or protein function .
Pharmacokinetics
Related compounds show rapid absorption and distribution across various tissues, with elimination occurring through both urine and feces .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine typically involves the reaction of cysteine with 3-phenylpropyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under mild conditions. The thiocarbamoyl group is introduced via the reaction of an amine with carbon disulfide and a suitable electrophile, such as tosyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiocarbamoyl derivatives.
類似化合物との比較
N-(3-Phenylpropyl)thiocarbamoyl derivatives: These compounds share the thiocarbamoyl group but differ in the attached functional groups.
Cysteine derivatives: Compounds like S-methylcysteine or S-ethylcysteine have similar structures but different substituents on the sulfur atom.
Uniqueness: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is unique due to the presence of both the thiocarbamoyl group and the cysteine residue, which allows it to interact specifically with cysteine residues in proteins. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .
特性
IUPAC Name |
(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160393 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137915-13-0 | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


